2-Chloroethyl 4-fluorobenzenesulfonate

Description

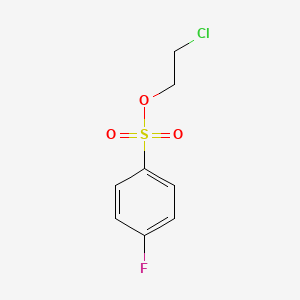

2-Chloroethyl 4-fluorobenzenesulfonate is a sulfonate ester characterized by a 4-fluorophenyl group attached to a sulfonate moiety and a 2-chloroethyl ester chain. The compound is structurally defined by its reactive 2-chloroethyl group, which may confer alkylating properties, and the electron-withdrawing fluorine substituent on the benzene ring, which influences its electronic and solubility characteristics. Potential applications include its use as an intermediate in pharmaceuticals or agrochemicals, leveraging its sulfonate ester functionality for prodrug activation or targeted delivery.

Properties

CAS No. |

312-65-2 |

|---|---|

Molecular Formula |

C8H8ClFO3S |

Molecular Weight |

238.66 g/mol |

IUPAC Name |

2-chloroethyl 4-fluorobenzenesulfonate |

InChI |

InChI=1S/C8H8ClFO3S/c9-5-6-13-14(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 |

InChI Key |

OAXFFPTVLXBWHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)OCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 4-fluorobenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like ethanol or water at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.

Major Products

Nucleophilic Substitution: Products include substituted benzenesulfonates, where the chloroethyl group is replaced by the nucleophile.

Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives of this compound.

Scientific Research Applications

2-Chloroethyl 4-fluorobenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 4-fluorobenzenesulfonate involves the alkylation of nucleophilic functional groups on biomolecules. The chloroethyl group forms a highly reactive intermediate that can alkylate DNA, proteins, and other macromolecules. This alkylation disrupts the normal function of these biomolecules, leading to cytotoxic effects. The compound primarily targets the N7 position of guanine in DNA, leading to cross-linking and inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-chloroethyl 4-fluorobenzenesulfonate with structurally analogous sulfonate esters:

*Estimated based on component molecular weights.

Key Observations:

- The 2-chloroethyl group confers reactivity akin to BCEE but with a sulfonate ester backbone, which may reduce volatility compared to ethers like BCEE.

- Compared to trifluoroethyl or ethoxy-formylphenyl analogs, the target compound may exhibit intermediate lipophilicity, balancing solubility and membrane permeability.

Comparison with Chloroethyl-Containing Nitrosoureas

Mechanistic and Toxicological Considerations

Reactivity and Degradation Pathways

- Chloroethyl Group Reactivity : The 2-chloroethyl group in the target compound may undergo hydrolysis to form ethylene episulfonium ions, which can alkylate nucleophilic sites (e.g., DNA bases or proteins) . This mechanism is shared with BCEE but differs from nitrosoureas, which decompose to form isocyanates and diazonium intermediates .

- The target compound’s toxicity would depend on its stability and degradation products; the fluorine substituent might mitigate reactivity compared to non-fluorinated analogs.

Biological Activity

2-Chloroethyl 4-fluorobenzenesulfonate (CEFS) is a chemical compound that has garnered attention due to its biological activity, particularly in the context of medicinal chemistry and toxicology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C8H8ClFNO3S

- Molecular Weight: 239.67 g/mol

- IUPAC Name: this compound

The compound features a chloroethyl group attached to a fluorobenzenesulfonate moiety, which contributes to its reactivity and biological interactions.

The biological activity of CEFS can be attributed to its ability to interact with various biological targets:

- Alkylating Agent: CEFS acts as an alkylating agent, which means it can form covalent bonds with nucleophilic sites on DNA and proteins. This property is significant in the context of cancer therapeutics, where such agents are used to disrupt cellular processes.

- Enzyme Inhibition: CEFS has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. Its sulfonate group may interact with enzyme active sites, leading to reduced enzyme functionality.

Cytotoxicity Studies

Research has demonstrated that CEFS exhibits cytotoxic effects on various cell lines. A study conducted on human cancer cell lines showed that CEFS induced apoptosis in a dose-dependent manner. The following table summarizes key findings from cytotoxicity studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| A549 (lung cancer) | 30 | DNA damage and cell cycle arrest |

| MCF-7 (breast cancer) | 20 | Inhibition of proliferation |

These results indicate that CEFS may have potential as an anticancer agent, warranting further investigation into its therapeutic applications.

Genotoxicity

In terms of genotoxicity, CEFS has been evaluated using the Ames test and other assays. Preliminary results suggest that CEFS can cause mutations in bacterial strains, indicating potential genotoxic effects. However, further studies are needed to assess its impact on mammalian cells.

Case Studies

-

Case Study on Anticancer Activity:

A study published in Cancer Letters investigated the effects of CEFS on tumor growth in xenograft models. Mice treated with CEFS showed a significant reduction in tumor size compared to controls, suggesting that CEFS may inhibit tumor proliferation through its cytotoxic effects. -

Case Study on Enzyme Interaction:

Another study focused on the interaction between CEFS and cytochrome P450 enzymes. Results indicated that CEFS acted as an inhibitor, altering drug metabolism pathways and potentially leading to increased toxicity in co-administered drugs.

Toxicological Profile

The toxicological profile of CEFS has been explored through various animal studies:

- Acute Toxicity: The median lethal dose (LD50) was determined to be approximately 500 mg/kg in rats when administered orally.

- Chronic Exposure: Long-term exposure studies revealed potential liver and kidney toxicity, necessitating caution in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.